1-Oxaspiro[2.5]oct-4-ene
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Overview
Description
1-Oxaspiro[25]oct-4-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]oct-4-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is typically conducted in a nitrogen atmosphere to prevent oxidation, and the mixture is cooled to maintain a temperature of 10-15°C .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, such as spirocyclic alcohols, ketones, and substituted spiro compounds .
Scientific Research Applications
1-Oxaspiro[2.5]oct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and stereochemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.5]oct-4-ene involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, influencing enzyme activity. The stereochemistry of the compound plays a crucial role in its biological activity, with certain epimers showing higher activity .
Comparison with Similar Compounds
1-Oxaspiro[2.5]oct-5-ene: Another spirocyclic compound with similar structural features but different reactivity.
1-Oxaspiro[4.5]decane: A larger spirocyclic compound with different applications.
1-Oxaspiro[3.5]nonane: A spirocyclic compound with a different ring size and chemical properties
Uniqueness: 1-Oxaspiro[2.5]oct-4-ene is unique due to its specific ring size and the presence of an oxygen atom in the spiro ring system.
Properties
CAS No. |
99495-32-6 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2 |
InChI Key |
UZXHUZGASWCKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2(C1)CO2 |
Origin of Product |
United States |
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